molecular formula C7H16ClN B1396032 2,4-Dimethylpiperidine hydrochloride CAS No. 91846-47-8

2,4-Dimethylpiperidine hydrochloride

Cat. No.: B1396032
CAS No.: 91846-47-8
M. Wt: 149.66 g/mol
InChI Key: ZNWYEICTMCDWMH-UHFFFAOYSA-N
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Description

2,4-Dimethylpiperidine hydrochloride is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidines are widely used in the synthesis of pharmaceuticals and other organic compounds due to their versatile chemical properties . This compound, specifically, is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,4-dimethylpyridine in the presence of a suitable catalyst, such as palladium or rhodium . The reaction is carried out under high pressure and temperature to ensure complete conversion to the piperidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalytic systems and automated control processes ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,4-Dimethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and lead to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylpiperidine hydrochloride is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interaction with biological targets. This distinct structure allows for specialized applications in various fields of research and industry .

Properties

IUPAC Name

2,4-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWYEICTMCDWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705266
Record name 2,4-Dimethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91846-47-8
Record name 2,4-Dimethylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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